REACTION_CXSMILES
|
[O:1]1[C:5](=[O:6])[CH:4]=[CH:3][C:2]1=[O:7].[CH:8]1[CH2:14][CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1(C)C(C)=CC=CC=1>[CH:9]12[CH:8]=[CH:14][CH:13]([CH:12]3[CH:10]1[CH2:11]3)[CH:4]1[CH:3]2[C:2](=[O:7])[O:1][C:5]1=[O:6]
|
Name
|
|
Quantity
|
5.32 g
|
Type
|
reactant
|
Smiles
|
O1C(C=CC1=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
144 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 144° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (Teledyne Isco RediSep column; 0 to 20% ethyl acetate in hexanes)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C12C3C(OC(C3C(C3CC31)C=C2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.63 mmol | |
AMOUNT: MASS | 0.88 g | |
YIELD: PERCENTYIELD | 8% | |
YIELD: CALCULATEDPERCENTYIELD | 8.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |